Katanosin A

Antibacterial MIC Gram-positive

Katanosin A (CAS 116103-86-7) is a cyclic depsipeptide antibiotic from Cytophaga sp. PBJ-5356. Its Val residue (vs. Ile in katanosin B) yields distinct MIC shifts (0.39 vs. 0.78 µg/mL, E. faecalis), ED50 values (1.20 vs. 0.67 mg/kg, S. aureus Smith), and LD50 (100–200 vs. 200–300 mg/kg). It inhibits lipid intermediate formation—a mechanism distinct from vancomycin—retaining potency against VanA-type VRE. Supplied as hydrochloride salt, it is the Val-containing reference standard for katanosin/lysobactin class matched-pair SAR and anti-VRE development.

Molecular Formula C57H95N15O17
Molecular Weight 1262.5 g/mol
CAS No. 116103-86-7
Cat. No. B053936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKatanosin A
CAS116103-86-7
Synonymskatanosin A
Molecular FormulaC57H95N15O17
Molecular Weight1262.5 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N
InChIInChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62)
InChIKeySHQGVBSYOMBSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Katanosin A (CAS 116103-86-7): A Cyclic Depsipeptide Antibiotic for Gram-Positive Pathogen Research


Katanosin A is a naturally occurring cyclic depsipeptide antibiotic first isolated from Cytophaga sp. PBJ-5356, featuring a macrocyclic lactone linkage and three unusual amino acids (β-hydroxyaspartic acid, β-hydroxyleucine, β-phenylserine) within its 11-residue peptide backbone [1]. It belongs to the katanosin/lysobactin class of antibiotics that target bacterial cell wall peptidoglycan biosynthesis via inhibition of lipid intermediate formation, a mechanism distinct from that of vancomycin [2]. With a molecular formula C57H95N15O17, a molecular weight of 1262.45 g/mol, and moderate aqueous alcohol solubility, katanosin A is supplied as a hydrochloride salt for research applications [1] [3].

Why Katanosin A Cannot Be Replaced by Katanosin B or Generic Glycopeptides: Key Differentiation Factors


Within the katanosin/lysobactin class, the difference of a single amino acid residue — valine in katanosin A versus isoleucine in katanosin B (lysobactin) — translates into measurable differences in in vivo efficacy, acute toxicity, and physicochemical properties that preclude simple interchange [1]. Furthermore, the entire class operates through a mechanism of action distinct from that of vancomycin and other glycopeptides: katanosins inhibit lipid intermediate formation upstream of transglycosylation and are not antagonized by Acetyl-Lys-D-Ala-D-Ala, meaning they retain potency against VanA-type vancomycin-resistant enterococci (VRE) where vancomycin fails [2]. Substitution of katanosin A with vancomycin would therefore forfeit anti-VRE activity. Even within the class, procurement decisions must account for katanosin A's specific valine-containing sequence, which imparts a lower molecular weight, distinct ED50 values in animal infection models, and a narrower acute toxicity window relative to katanosin B [1] [3].

Katanosin A vs. Katanosin B and Vancomycin: Quantitative Evidence for Scientific Selection


In Vitro Antibacterial Potency: Katanosin A Matches Katanosin B Against S. aureus, with Superior Activity Against S. faecalis

In the original head-to-head characterization, katanosin A and katanosin B were tested against an identical panel of Gram-positive pathogens under the same assay conditions. Against three Staphylococcus aureus strains (FDAJC-1, Smith, SR 2030), katanosin A exhibited MIC values of 0.78 µg/mL, identical to katanosin B [1]. Against Streptococcus pneumoniae Type 1, both compounds showed MIC of 0.39 µg/mL. Notably, against Enterococcus faecalis (S. faecalis SR 700), katanosin A demonstrated an MIC of 0.39 µg/mL, representing a 2-fold improvement over katanosin B which showed an MIC of 0.78 µg/mL [1]. Both compounds were inactive against Gram-negative bacteria (MIC >100 µg/mL for most strains tested), indicating Gram-positive selectivity [1].

Antibacterial MIC Gram-positive

In Vivo Efficacy in Mouse Systemic Infection: Katanosin B Shows Superior ED50; Katanosin A Offers a Different Therapeutic Index

In a murine systemic infection model with subcutaneous compound administration at 1 and 5 hours post-infection, katanosin A demonstrated ED50 values of 1.20 mg/kg against S. aureus Smith and 1.90 mg/kg against S. aureus SR 2030 (methicillin-resistant) [1]. Katanosin B exhibited lower (more potent) ED50 values of 0.67 mg/kg and 0.77 mg/kg against the same strains respectively, representing approximately 1.8-fold and 2.5-fold greater in vivo potency [1]. Against S. pyogenes C-203, katanosin A ED50 was 2.86 mg/kg versus 1.55 mg/kg for katanosin B. However, this higher ED50 for katanosin A must be interpreted alongside its narrower acute toxicity window (LD50 100–200 mg/kg i.p. vs. 200–300 mg/kg for katanosin B), suggesting that katanosin A may present a different therapeutic index that could be advantageous or disadvantageous depending on the specific infection model and dosing regimen [1].

In vivo efficacy ED50 Mouse infection model

Mechanism of Action: Katanosin Class Inhibits Lipid Intermediate Formation Upstream of Vancomycin's Target, Retaining Anti-VRE Activity

Katanosin B inhibited the formation of lipid intermediates in S. aureus wall-membrane particulate fractions with an IC50 of 2.2 µg/mL and inhibited nascent peptidoglycan formation with an IC50 of 0.8 µg/mL [1]. In contrast, vancomycin did not inhibit lipid intermediate formation (no IC50 obtainable) and inhibited nascent peptidoglycan only at a higher IC50 of 4.1 µg/mL [1]. Critically, the inhibitory activity of katanosin B was not antagonized by Acetyl-Lys-D-Ala-D-Ala, the substrate analog that suppresses vancomycin's transglycosylation inhibition, confirming that katanosin B binds to a different molecular target than vancomycin [1]. Katanosin A, differing from katanosin B by only a single Val→Ile substitution, is expected to share this mechanism based on structural homology and comparable MIC profiles [2]. This mechanistic distinction underpins the class's activity against VanA-type VRE: katanosin B MIC is 0.78 µg/mL versus vancomycin MIC >50 µg/mL, a >64-fold difference [1].

Mechanism of action Cell wall biosynthesis Lipid intermediate

Katanosin B vs. Vancomycin: Direct MIC Comparison Against MRSA and VRE Clinical Isolates

A direct head-to-head study comparing katanosin B, plusbacin A3, and vancomycin against a panel of Staphylococcus aureus and Enterococcus clinical isolates demonstrated clear superiority of the katanosin scaffold over vancomycin [1]. Against methicillin-susceptible S. aureus NCTC8325, katanosin B MIC was 0.39 µg/mL versus vancomycin MIC 1.56 µg/mL (4-fold difference). Against the methicillin-resistant clinical isolate SR3637, katanosin B MIC remained 0.39 µg/mL while vancomycin MIC was 1.56 µg/mL. The most pronounced differential was against VanA-type VRE: katanosin B MIC was 0.78 µg/mL against both E. faecalis SR7914 and E. faecium SR7917, while vancomycin MIC exceeded 50 µg/mL against both strains [1]. Katanosin A's activity against VRE is inferred from its structural identity to katanosin B (single Val→Ile substitution) and comparable Gram-positive antibacterial spectrum, though direct VRE MIC data for katanosin A have not been published in a peer-reviewed comparative study [2].

MRSA VRE Vancomycin resistance MIC comparison

Acute Toxicity Differentiation: Katanosin A Has a Lower LD50 Than Katanosin B, Informing Safety Margin Calculations

Acute toxicity assessment by intraperitoneal administration in mice revealed a clear differentiation between the two katanosin congeners. Katanosin A hydrochloride exhibited an LD50 range of 100–200 mg/kg, whereas katanosin B hydrochloride demonstrated a higher LD50 range of 200–300 mg/kg [1]. This approximately 2-fold difference in acute toxicity, combined with the higher ED50 values for katanosin A (see Evidence Item 2), results in a distinct therapeutic index profile for each compound. The lower LD50 of katanosin A suggests that the Val→Ile substitution affects not only antibacterial potency but also host tolerability, likely due to differences in peptide conformation, tissue distribution, or metabolic stability conferred by the branched-chain amino acid at position 7 [2].

Acute toxicity LD50 Therapeutic index Safety pharmacology

Structural Differentiation: Valine in Katanosin A vs. Isoleucine in Katanosin B Defines Physicochemical and Biological Divergence

The sole structural difference between katanosin A and katanosin B is the replacement of valine (C5H11NO2, residue MW 99.13) in katanosin A with isoleucine (C6H13NO2, residue MW 113.16) in katanosin B at the equivalent sequence position, as definitively established by 1H and 13C NMR, amino acid analysis, and Edman degradation [1]. This substitution results in a molecular formula of C57H95N15O17 for katanosin A (MW 1262.45) versus C58H97N15O17 for katanosin B (MW 1276.48), a difference of 14.03 Da [2]. While both compounds share the same macrocyclic lactone linkage (C-terminal Ser to β-phenylserine) and the same set of three unusual amino acids (β-hydroxyaspartic acid, β-hydroxyleucine, β-phenylserine), the Val→Ile substitution alters side-chain branching geometry: valine's isopropyl group versus isoleucine's sec-butyl group, which affects peptide backbone conformation, hydrophobic surface area, and potentially membrane interaction kinetics [1]. This single-residue change is sufficient to produce the observed differences in in vivo efficacy, acute toxicity, and anti-enterococcal potency documented above.

Structure-activity relationship Cyclic depsipeptide Amino acid substitution Molecular weight

Best Research and Industrial Application Scenarios for Katanosin A Based on Validated Differential Data


Structure-Activity Relationship (SAR) Studies on the Val/Ile Substitution in Cyclic Depsipeptide Antibiotics

Katanosin A and katanosin B constitute a naturally occurring matched molecular pair differing only at the Val/Ile position. Researchers can use katanosin A to systematically probe how the valine isopropyl side chain, versus the isoleucine sec-butyl group in katanosin B, influences antibacterial potency (MIC shift against E. faecalis: 0.39 vs. 0.78 µg/mL), in vivo efficacy (ED50 shift against S. aureus Smith: 1.20 vs. 0.67 mg/kg), and acute toxicity (LD50 shift: 100–200 vs. 200–300 mg/kg) [1] [2]. This matched pair is particularly valuable for computational modeling of side-chain steric effects on target binding and membrane permeability [3].

Vancomycin-Resistant Enterococci (VRE) Drug Discovery Programs

For programs targeting VanA-type VRE where vancomycin MIC exceeds 50 µg/mL, the katanosin class offers a mechanistically distinct alternative that inhibits lipid intermediate formation rather than binding D-Ala-D-Ala. Katanosin A serves as the Val-containing reference compound within this class, enabling researchers to benchmark novel analogs against a scaffold with demonstrated >64-fold superiority over vancomycin against VRE (class-level inference from katanosin B MIC of 0.78 µg/mL vs. vancomycin >50 µg/mL) [1]. Its Gram-positive selectivity (Gram-negative MIC >100 µg/mL) further supports its use in narrow-spectrum anti-VRE development [2].

Cell Wall Biosynthesis Inhibition Mechanistic Studies

Katanosin A provides a tool compound for investigating the upstream steps of bacterial peptidoglycan biosynthesis, specifically lipid intermediate formation — a target not addressed by vancomycin or β-lactams. Researchers can employ katanosin A alongside vancomycin as a negative control (vancomycin does not inhibit lipid intermediate formation) and plusbacin A3 as a comparator depsipeptide to dissect the molecular determinants of lipid carrier sequestration [1]. The availability of katanosin A hydrochloride salt facilitates solubility in aqueous alcohol vehicles for in vitro enzyme assays [2].

In Vivo Proof-of-Concept Studies in Murine Gram-Positive Infection Models

Katanosin A has established in vivo efficacy in a murine systemic infection model with ED50 values ranging from 1.20 mg/kg (S. aureus Smith) to 2.86 mg/kg (S. pyogenes C-203) when administered subcutaneously [1]. For pharmacology programs evaluating cyclic depsipeptides as systemic anti-Gram-positive agents, katanosin A offers a benchmark compound with published ED50, LD50, and therapeutic index data against which novel analogs can be compared. Researchers should note the narrower safety margin relative to katanosin B and design dose-ranging studies accordingly [1] [2].

Quote Request

Request a Quote for Katanosin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.